molecular formula C22H16N4O B11685396 2-phenyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide

2-phenyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide

Cat. No.: B11685396
M. Wt: 352.4 g/mol
InChI Key: UCLNUHZKVFDGDI-BUVRLJJBSA-N
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Description

2-Phenyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide is a quinoline-based carbohydrazide derivative characterized by:

  • A phenyl group at the 2-position of the quinoline core.
  • A carbohydrazide moiety at the 4-position, functionalized with an (E)-pyridin-3-ylmethylidene substituent. This compound belongs to a class of hydrazone derivatives known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .

Properties

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

2-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C22H16N4O/c27-22(26-24-15-16-7-6-12-23-14-16)19-13-21(17-8-2-1-3-9-17)25-20-11-5-4-10-18(19)20/h1-15H,(H,26,27)/b24-15+

InChI Key

UCLNUHZKVFDGDI-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide typically involves the condensation of quinoline-4-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenyl-N’-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacterial cells by interfering with their DNA replication process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Quinoline Substituents (Position) Hydrazide Substituent Key Properties/Activities Reference
2-Phenyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide (Target) Phenyl (C2) (E)-Pyridin-3-ylmethylidene N/A (Hypothetical: Anticancer/Antimicrobial) N/A
N′-[(E)-(2-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide Phenyl (C2) (E)-2-Bromophenylmethylene Enhanced electrophilicity due to bromine
2-(4-Chlorophenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide 4-Chlorophenyl (C2) Pyridin-3-ylmethylidene Potential cytotoxicity (chlorine substituent)
N’-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide Piperidin-1-yl (C2) Pyridin-4-ylmethylidene Antimicrobial activity (vs. S. aureus)
(E)-N’-((Z)-1-(4-Aminophenyl)-3-phenylallylidene)-2-phenylquinoline-4-carbohydrazide Phenyl (C2) (Z)-1-(4-Aminophenyl)-3-phenylallylidene Anticancer activity (cytotoxicity screening)
N'-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide 6-Fluoro-2-hydroxy (C3) Pyridin-4-ylmethylidene Metal chelation (Cu(II), Ni(II) complexes)

Key Observations:

These groups may improve anticancer or antimicrobial potency. Heterocyclic Substituents (e.g., Piperidin-1-yl): The piperidinyl group in improves solubility and may enhance membrane permeability, contributing to antimicrobial efficacy. Pyridine Position (3-yl vs. 4-yl): The target compound’s pyridin-3-yl group may alter hydrogen-bonding interactions compared to pyridin-4-yl derivatives, affecting target selectivity .

Synthetic Routes: Most analogs are synthesized via acid-catalyzed condensation of quinoline aldehydes with hydrazides in ethanol (e.g., ). The target compound likely follows a similar route using 2-phenylquinoline-4-carbaldehyde and pyridine-3-carbohydrazide.

Biological Activities: Anticancer Potential: Allylidene-containing derivatives () show cytotoxicity, suggesting the target compound’s pyridinylmethylene group could exhibit similar effects. Antimicrobial Activity: Piperidinyl derivatives () demonstrate activity against S. aureus, highlighting the role of substituents in modulating efficacy.

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